molecular formula C23H22N4O3S2 B4569522 (5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4569522
M. Wt: 466.6 g/mol
InChI Key: PWAUTHUQVPXNDP-NBVRZTHBSA-N
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Description

(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-A]pyrimidine core, followed by the introduction of the benzyl(methyl)amino group. The final steps involve the formation of the thiazolidinone ring and the addition of the methoxyethyl and sulfanylidene groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzyl(methyl)amino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe for investigating cellular pathways and mechanisms.

Medicine

Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for developing treatments for diseases such as cancer or infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-hydroxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-ethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-25(15-16-8-4-3-5-9-16)20-17(21(28)26-11-7-6-10-19(26)24-20)14-18-22(29)27(12-13-30-2)23(31)32-18/h3-11,14H,12-13,15H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUTHUQVPXNDP-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C/4\C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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